![molecular formula C20H24N4O3 B5648426 (4S)-N-ethyl-1-(phenylacetyl)-4-[(1H-pyrrol-2-ylcarbonyl)amino]-L-prolinamide](/img/structure/B5648426.png)
(4S)-N-ethyl-1-(phenylacetyl)-4-[(1H-pyrrol-2-ylcarbonyl)amino]-L-prolinamide
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Overview
Description
Synthesis Analysis
The synthesis of prolinamide derivatives often involves multi-step procedures. For example, the acylation of substituted 2-aminopropanamides with different proline derivatives, followed by deprotection, is a common approach to prepare N-prolinamides. This method has been demonstrated by Panov et al. (2011) in the synthesis of N-prolinamides with enantioselective properties. Another approach involves the condensation of specific compounds, such as p-fluoronitrobenzene with L-proline, followed by a two-stage reaction to furnish L-prolinamides (Osinubi et al., 2020).
Molecular Structure Analysis
The molecular structure of prolinamide derivatives can be complex and varies based on the specific substitutions and modifications. The crystal structure analysis of N-acetyl-L-prolinamide, for example, provided insights into the hydrogen-bond system and the arrangement of molecules in the crystal lattice (Benedetti et al., 1976).
Chemical Reactions and Properties
Prolinamides can participate in various chemical reactions, exhibiting diverse properties. The alkylation and cyclization reactions, as well as intramolecular aminations, are typical for synthesizing complex structures involving prolinamides (Legerén & Domínguez, 2010). Additionally, prolinamides have been used as catalysts in reactions like alpha-selenenylation of aldehydes, indicating their versatility (Wang, Jian et al., 2005).
Physical Properties Analysis
The physical properties of prolinamides, such as solubility and crystal structure, are crucial for their practical applications. The synthesis and structural analysis of compounds like N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate provide valuable information about these aspects (Kusakiewicz-Dawid et al., 2007).
Chemical Properties Analysis
In terms of chemical properties, prolinamides can exhibit a range of activities, including catalytic properties and potential biological activities. For instance, novel bifunctional L-prolinamide derivatives have been synthesized and demonstrated as efficient organocatalysts for asymmetric nitro-Michael reactions (Xu et al., 2016).
properties
IUPAC Name |
N-[(3S,5S)-5-(ethylcarbamoyl)-1-(2-phenylacetyl)pyrrolidin-3-yl]-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-2-21-20(27)17-12-15(23-19(26)16-9-6-10-22-16)13-24(17)18(25)11-14-7-4-3-5-8-14/h3-10,15,17,22H,2,11-13H2,1H3,(H,21,27)(H,23,26)/t15-,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEMBLCXFNIXHA-RDJZCZTQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC(CN1C(=O)CC2=CC=CC=C2)NC(=O)C3=CC=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1C[C@@H](CN1C(=O)CC2=CC=CC=C2)NC(=O)C3=CC=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-N-ethyl-1-(phenylacetyl)-4-[(1H-pyrrol-2-ylcarbonyl)amino]-L-prolinamide |
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